![molecular formula C13H15ClN2OS B3406854 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422526-52-1](/img/structure/B3406854.png)
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various cancers.
Mechanism of Action
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a reversible inhibitor of EGFR. It binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments is its specificity for EGFR. It does not inhibit other receptor tyrosine kinases, which makes it a valuable tool for studying the role of EGFR in cancer progression. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the combination of this compound with other cancer therapies to enhance its efficacy. In addition, this compound could be used as a tool compound to study the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used as a tool compound to study the role of EGFR in cancer progression.
properties
IUPAC Name |
7-chloro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-8(2)5-6-16-12(17)10-4-3-9(14)7-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSKIOPLBMBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163493 | |
Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
422526-52-1 | |
Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422526-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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